molecular formula C13H12ClN3O2 B15064433 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid

Katalognummer: B15064433
Molekulargewicht: 277.70 g/mol
InChI-Schlüssel: XXNZTAHHSZOCRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid involves several steps. One common method involves the reaction of 2-chloropyrimidine with methylamine to form the intermediate 2-chloropyrimidin-4-yl(methyl)amine. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

Molekularformel

C13H12ClN3O2

Molekulargewicht

277.70 g/mol

IUPAC-Name

5-[(2-chloropyrimidin-4-yl)-methylamino]-2-methylbenzoic acid

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)12(18)19)17(2)11-5-6-15-13(14)16-11/h3-7H,1-2H3,(H,18,19)

InChI-Schlüssel

XXNZTAHHSZOCRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N(C)C2=NC(=NC=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.